molecular formula C19H29N3O5S B7717985 N-(3,4-dichlorophenyl)-1-(3,4-dimethoxybenzenesulfonyl)piperidine-4-carboxamide

N-(3,4-dichlorophenyl)-1-(3,4-dimethoxybenzenesulfonyl)piperidine-4-carboxamide

Cat. No. B7717985
M. Wt: 411.5 g/mol
InChI Key: GWWPUBAZXDJMQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dichlorophenyl)-1-(3,4-dimethoxybenzenesulfonyl)piperidine-4-carboxamide, also known as DCDP, is a chemical compound that has been widely used in scientific research for its various biological activities. DCDP is a piperidine derivative that has been synthesized through various methods and has shown promising results in various biological applications.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-1-(3,4-dimethoxybenzenesulfonyl)piperidine-4-carboxamide is not fully understood, but it is believed to act by inhibiting the activation of NF-κB and other signaling pathways. N-(3,4-dichlorophenyl)-1-(3,4-dimethoxybenzenesulfonyl)piperidine-4-carboxamide has been shown to inhibit the phosphorylation of IκBα, a protein that regulates the activity of NF-κB, and prevent its degradation, leading to the inhibition of NF-κB activation.
Biochemical and Physiological Effects:
N-(3,4-dichlorophenyl)-1-(3,4-dimethoxybenzenesulfonyl)piperidine-4-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of inflammation, cancer cell proliferation, and fibrosis. N-(3,4-dichlorophenyl)-1-(3,4-dimethoxybenzenesulfonyl)piperidine-4-carboxamide has also been shown to reduce the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the migration of cancer cells.

Advantages and Limitations for Lab Experiments

N-(3,4-dichlorophenyl)-1-(3,4-dimethoxybenzenesulfonyl)piperidine-4-carboxamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, N-(3,4-dichlorophenyl)-1-(3,4-dimethoxybenzenesulfonyl)piperidine-4-carboxamide has some limitations, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and handling.

Future Directions

There are several future directions for the research on N-(3,4-dichlorophenyl)-1-(3,4-dimethoxybenzenesulfonyl)piperidine-4-carboxamide, including the identification of its molecular targets and the development of more efficient synthesis methods. Further studies are also needed to investigate the potential of N-(3,4-dichlorophenyl)-1-(3,4-dimethoxybenzenesulfonyl)piperidine-4-carboxamide in the treatment of other diseases, such as fibrosis and autoimmune disorders. Additionally, the development of N-(3,4-dichlorophenyl)-1-(3,4-dimethoxybenzenesulfonyl)piperidine-4-carboxamide derivatives with improved biological activities and pharmacokinetic properties is a promising area for future research.

Synthesis Methods

N-(3,4-dichlorophenyl)-1-(3,4-dimethoxybenzenesulfonyl)piperidine-4-carboxamide can be synthesized through various methods, including the reaction of 3,4-dichloroaniline with 3,4-dimethoxybenzenesulfonyl chloride and piperidine-4-carboxylic acid. The reaction is carried out in the presence of a base, such as triethylamine, and the resulting product is purified through column chromatography.

Scientific Research Applications

N-(3,4-dichlorophenyl)-1-(3,4-dimethoxybenzenesulfonyl)piperidine-4-carboxamide has been extensively studied for its biological activities, including its anti-inflammatory, anti-cancer, and anti-fibrotic effects. N-(3,4-dichlorophenyl)-1-(3,4-dimethoxybenzenesulfonyl)piperidine-4-carboxamide has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. N-(3,4-dichlorophenyl)-1-(3,4-dimethoxybenzenesulfonyl)piperidine-4-carboxamide has also been shown to inhibit the proliferation of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment.

properties

IUPAC Name

[1-(3,4-dimethoxyphenyl)sulfonylpiperidin-4-yl]-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O5S/c1-20-10-12-21(13-11-20)19(23)15-6-8-22(9-7-15)28(24,25)16-4-5-17(26-2)18(14-16)27-3/h4-5,14-15H,6-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWWPUBAZXDJMQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(3,4-Dimethoxy-benzenesulfonyl)-piperidin-4-yl]-(4-methyl-piperazin-1-yl)-methanone

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